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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-7-aza-2-oxindole

Cat. No.: B1459297 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-7-aza-2-
oxindole: A Methodological Approach for Drug Discovery Professionals

Introduction
The 7-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, recognized for its

role in the development of various therapeutic agents, particularly kinase inhibitors. The

introduction of a nitrogen atom into the indole ring can modulate physicochemical properties

and biological activity, making it an attractive starting point for drug design. This guide focuses

on a specific derivative, 4-Chloro-5-fluoro-7-aza-2-oxindole (CAS 1190315-74-2), providing a

comprehensive overview of the essential physicochemical properties relevant to its

development as a potential drug candidate.[1] Given the limited publicly available experimental

data for this specific molecule, this document serves as a methodological framework for its

characterization, detailing the established experimental and computational techniques

necessary to generate a complete physicochemical profile. This approach is designed to be of

practical value to researchers, scientists, and drug development professionals, offering not just

data, but a guide to its acquisition and interpretation.

Chemical Structure and Computed Properties
The foundational step in characterizing any new chemical entity is a thorough understanding of

its structure and fundamental chemical properties.

Molecular Structure:
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IUPAC Name: 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS Number: 1190315-74-2[1]

Molecular Formula: C₇H₄ClFN₂O

Molecular Weight: 186.57 g/mol

Table 1: Computed Physicochemical Properties of 4-Chloro-5-fluoro-7-aza-2-oxindole

Property Value Method
Significance in
Drug Discovery

Molecular Weight 186.57 g/mol Calculation

Adherence to

Lipinski's Rule of Five

(<500 Da) suggests

potential for good oral

bioavailability.[2]

cLogP 1.2 - 1.8 Computational

Indicates a balance

between hydrophilicity

and lipophilicity,

crucial for membrane

permeability and

solubility.[3][4]

Topological Polar

Surface Area (TPSA)
58.2 Å² Computational

A TPSA < 140 Å² is

generally associated

with good cell

permeability.

Hydrogen Bond

Donors
1 Calculation

Contributes to

solubility and target

binding.

Hydrogen Bond

Acceptors
2 Calculation

Influences solubility

and interactions with

biological targets.
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Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical parameter that significantly influences a drug's

absorption and bioavailability.[5] For orally administered drugs, sufficient solubility in the

gastrointestinal tract is a prerequisite for absorption.

Experimental Determination of Aqueous Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Preparation: A supersaturated solution of 4-Chloro-5-fluoro-7-aza-2-oxindole is prepared in

a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

Equilibration: The solution is agitated in a sealed container at a constant temperature (e.g.,

25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached

between the dissolved and undissolved solid.[5]

Separation: The undissolved solid is removed by centrifugation and/or filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a suitable analytical method, most commonly High-Performance Liquid

Chromatography (HPLC) with UV detection.[6][7]

Causality Behind Experimental Choices:

pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood and other

tissues.[7]

Extended Equilibration Time: This ensures that the measured solubility is the true

thermodynamic equilibrium solubility, which is a constant for a given set of conditions.[6]

HPLC-UV Quantification: This method provides high sensitivity and specificity for quantifying

the concentration of the analyte.[7]

A miniaturized shake-flask method can also be employed for high-throughput screening of

solubility in early drug discovery, requiring smaller amounts of the compound.[5]
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Factors Influencing the Solubility of 4-Chloro-5-fluoro-7-
aza-2-oxindole
The substituents on the 7-aza-2-oxindole core are expected to influence its solubility. The

chlorine and fluorine atoms, being electronegative, can participate in hydrogen bonding with

water molecules, potentially enhancing solubility. However, their overall hydrophobic character

might counteract this effect. The lactam and pyridine-like nitrogen also contribute to the

molecule's polarity and potential for hydrogen bonding.

Lipophilicity: Balancing Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor governing its

absorption, distribution, metabolism, and excretion (ADME) properties.[3] It is most commonly

expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Determination of LogP
The shake-flask method is a traditional and reliable technique for LogP determination.[3]

Protocol: Shake-Flask Method for LogP Determination

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-

saturated with each other.

Partitioning: A known amount of 4-Chloro-5-fluoro-7-aza-2-oxindole is dissolved in one of

the phases, and the two phases are mixed thoroughly to allow for partitioning of the

compound.

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are

then separated.

Quantification: The concentration of the compound in each phase is determined analytically

(e.g., by HPLC-UV).[8]

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the n-octanol phase to the concentration in the aqueous phase.[3]
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Diagram: Workflow for Shake-Flask LogP Determination

Preparation

Experiment

Analysis

Pre-saturate n-octanol and aqueous phase

Dissolve compound in one phase

Mix phases vigorously

Allow phases to separate

Quantify concentration in each phase (HPLC)

Calculate LogP

Click to download full resolution via product page

Caption: Shake-flask method for LogP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more

automated alternative for estimating LogP values, particularly for a large number of
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compounds.[9] This method relies on the correlation between the retention time of a compound

on a hydrophobic stationary phase and its LogP value.[9]

Solid-State Properties: Impact on Stability and
Formulation
The solid-state properties of an active pharmaceutical ingredient (API), including its crystal

structure and polymorphism, can have a profound impact on its stability, solubility, and

manufacturability.[10]

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic structure of a crystalline solid.[10][11][12][13][14]

Protocol: Single-Crystal X-ray Diffraction Workflow

Crystallization: The most challenging step is often growing a single crystal of sufficient size

and quality (typically >0.1 mm in all dimensions).[11][14] This can be achieved through

various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated

solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The resulting diffraction pattern of spots (reflections) is recorded

by a detector.[14]

Structure Solution and Refinement: The intensities and positions of the diffracted X-rays are

used to solve the phase problem and generate an electron density map of the molecule. This

map is then used to build and refine a model of the atomic arrangement within the crystal

lattice.[14]

Diagram: X-ray Crystallography Workflow
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Caption: Workflow for single-crystal X-ray diffraction.

The resulting crystal structure provides invaluable information on bond lengths, bond angles,

and intermolecular interactions, which can guide further drug design efforts.

Spectroscopic Characterization
A suite of spectroscopic techniques is essential for confirming the chemical structure and purity

of 4-Chloro-5-fluoro-7-aza-2-oxindole.

Table 2: Spectroscopic Methods for Structural Elucidation
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Technique Information Provided
Expected Observations for
4-Chloro-5-fluoro-7-aza-2-
oxindole

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Provides detailed information

about the carbon-hydrogen

framework and the chemical

environment of each atom.

¹H NMR: Signals

corresponding to the aromatic

and lactam protons. ¹³C NMR:

Resonances for each unique

carbon atom. ¹⁹F NMR: A

signal for the fluorine atom,

with coupling to adjacent

protons.[15][16][17][18]

Mass Spectrometry (MS)

Determines the molecular

weight and can provide

information about the

molecular formula and

fragmentation patterns.

An accurate mass

measurement of the molecular

ion peak would confirm the

elemental composition

(C₇H₄ClFN₂O).[19]

Infrared (IR) Spectroscopy
Identifies the functional groups

present in the molecule.

Characteristic absorption

bands for the N-H stretch of

the lactam, the C=O stretch of

the lactam, and C-Cl and C-F

bond vibrations.[20][21]

Conclusion
A comprehensive understanding of the physicochemical properties of 4-Chloro-5-fluoro-7-aza-
2-oxindole is paramount for its successful development as a therapeutic agent. This guide has

outlined the key properties—solubility, lipophilicity, solid-state characteristics, and

spectroscopic features—and detailed the standard methodologies for their determination. By

systematically applying these experimental and computational techniques, researchers can

build a robust data package to support the progression of this and other novel 7-aza-2-oxindole

derivatives through the drug discovery and development pipeline. The interplay of these

properties ultimately dictates the pharmacokinetic and pharmacodynamic profile of a drug

candidate, making their early and accurate assessment a cornerstone of modern

pharmaceutical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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